3-Bromo-2-methylpropionic acid

Description

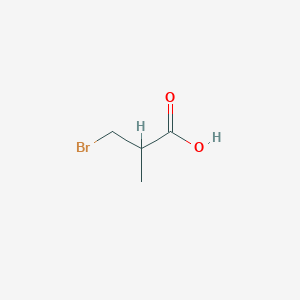

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPXDXGYFXDDAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56970-78-6, 80586-28-3 | |

| Record name | 3-Bromo-2-methylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056970786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 56970-78-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromo-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Bromo-2-methylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMO-2-METHYLPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07304AI75I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Chiral Building Block

An In-Depth Technical Guide to 3-Bromo-2-methylpropionic Acid: Properties, Synthesis, and Applications

This compound is a bifunctional organic compound that holds significant strategic value in the realms of pharmaceutical development and fine chemical synthesis. While structurally unassuming, its combination of a carboxylic acid and a primary alkyl bromide on a chiral backbone makes it a highly versatile and sought-after intermediate. Its most prominent role is as a critical precursor in the industrial synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs vital for managing hypertension and heart failure.[1] Specifically, it is a key component in the manufacturing of Captopril, one of the first and most important drugs in this class.

Beyond its direct application in Active Pharmaceutical Ingredient (API) synthesis, this compound also serves as an indispensable analytical standard, known as "Captopril Impurity D," for quality control and regulatory compliance in the pharmaceutical industry.[1] This dual role underscores the need for a comprehensive understanding of its chemical properties, synthesis, and reactivity. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals, offering field-proven insights into harnessing the full potential of this pivotal molecule.

Part 1: Physicochemical and Spectroscopic Profile

A thorough characterization of a molecule is the foundation of its effective application. The properties of this compound dictate its behavior in reactions, its solubility, and the analytical methods required for its identification and quality assessment.

Core Chemical Properties

The fundamental identifiers and physical properties of this compound are summarized below. These data are critical for everything from calculating molar equivalents in a reaction to selecting appropriate solvents for purification.

| Property | Value | Source(s) |

| IUPAC Name | 3-bromo-2-methylpropanoic acid | [2][3] |

| Synonyms | β-Bromoisobutanoic acid, Captopril Impurity D | [1][2] |

| CAS Number | 56970-78-6 (for racemic) | [1][2] |

| Molecular Formula | C₄H₇BrO₂ | [2][3][4] |

| Molecular Weight | 167.00 g/mol | [2][3][4] |

| Appearance | White to off-white crystalline powder | [5] |

| Chirality | Chiral center at C2 | [3] |

Stereochemistry: The Chiral Dimension

The carbon atom at the C2 position, bonded to the methyl group, the carboxyl group, a hydrogen, and the bromomethyl group, is a stereocenter. Consequently, this compound exists as a pair of enantiomers: (R)-3-Bromo-2-methylpropionic acid and (S)-3-Bromo-2-methylpropionic acid.

The stereochemistry of this precursor is often critical in pharmaceutical synthesis, where only one enantiomer of the final drug may be biologically active. The synthesis of specific enantiomers of Captopril, for example, requires an enantiomerically pure starting material.

Figure 1: Enantiomers of this compound.

Spectroscopic Characterization (Predictive Analysis)

While specific spectra for this exact compound are not always publicly available, its structure allows for a confident prediction of its key spectroscopic features based on data from closely related analogs like 3-bromopropionic acid.[6]

-

¹H NMR: The proton NMR spectrum is expected to show four distinct signals:

-

A doublet for the C2-methyl group (~1.2-1.4 ppm).

-

A multiplet for the C2-methine proton (~2.8-3.0 ppm).

-

A multiplet (often a doublet of doublets) for the two diastereotopic C3-methylene protons adjacent to the bromine atom (~3.5-3.8 ppm).

-

A broad singlet for the carboxylic acid proton (>10 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum should display four signals corresponding to the four unique carbon atoms: the methyl carbon, the C2 methine, the C3 methylene, and the carbonyl carbon (~175-180 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the functional groups. Key expected absorptions include:

-

Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would likely show a molecular ion peak (M⁺). A key diagnostic feature would be the characteristic isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).

Part 2: Synthesis and Purification

The most logical and industrially viable approach to synthesizing this compound is the anti-Markovnikov addition of hydrogen bromide (HBr) across the double bond of methacrylic acid. This choice is dictated by the need to add the bromine atom to the less substituted carbon (C3).

Mechanistic Rationale: Radical vs. Ionic Addition

Direct addition of HBr to an alkene typically follows Markovnikov's rule, proceeding through a carbocation intermediate, which would place the bromine at the more substituted C2 position. To achieve the desired anti-Markovnikov regiochemistry, the reaction must be conducted under conditions that favor a free-radical mechanism. This is typically achieved by introducing a radical initiator (e.g., benzoyl peroxide, AIBN) or using UV light. The initiator generates bromine radicals, which drive the anti-Markovnikov addition chain reaction.

Figure 2: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and product quality.

Objective: To synthesize racemic this compound from methacrylic acid.

Materials:

-

Methacrylic acid

-

Hydrobromic acid (48% in water) or anhydrous HBr gas

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Anhydrous solvent (e.g., heptane or CCl₄ if using HBr gas)

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, charge the methacrylic acid and the solvent (if applicable).

-

Causality: The three-necked flask allows for controlled addition of reagents and temperature management under an inert atmosphere if needed.

-

-

Initiation: Add a catalytic amount of the radical initiator (e.g., 1-2 mol% of BPO). Begin stirring and heat the mixture to a gentle reflux (~70-80 °C).

-

Causality: Heating is required to decompose the initiator and generate the initial radicals that start the chain reaction.

-

-

HBr Addition: Slowly add the hydrobromic acid dropwise from the funnel over 1-2 hours. If using HBr gas, bubble it through the solution at a controlled rate.

-

Causality: Slow addition maintains a steady concentration of HBr and helps control the exothermic nature of the reaction, preventing runaway reactions and side-product formation.

-

-

Reaction Monitoring (Self-Validation): Monitor the reaction's progress by periodically taking small aliquots, quenching them, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the methacrylic acid spot/peak indicates completion. The reaction is typically complete after 4-6 hours at reflux.

-

Workup - Quenching: Cool the reaction mixture to room temperature. Carefully add saturated NaHCO₃ solution to neutralize any unreacted HBr and the carboxylic acid product (it will form the sodium salt).

-

Causality: Neutralization is crucial to stop the reaction and facilitate separation. The formation of the carboxylate salt makes the product water-soluble, allowing for the removal of non-polar, organic-soluble impurities.

-

-

Workup - Extraction & Re-acidification: Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether to remove the spent initiator and other organic impurities. Discard the organic layer. Re-acidify the aqueous layer by slowly adding cold 2M HCl until the pH is ~1-2. The product will precipitate or form an oil.

-

Workup - Final Extraction: Extract the acidified aqueous layer three times with fresh portions of ethyl acetate. Combine the organic extracts.

-

Causality: Multiple extractions ensure maximum recovery of the product from the aqueous phase.

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by vacuum distillation. The choice depends on whether the product is a solid or a high-boiling liquid at room temperature.

Part 3: Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its two distinct reactive handles, which can often be addressed selectively.

Nucleophilic Substitution at the C3 Position

The primary carbon-bromine bond is an excellent site for nucleophilic substitution. Given that it is a primary halide, the reaction mechanism is predominantly Sₙ2 (Substitution, Nucleophilic, Bimolecular).[7] This reaction proceeds via a backside attack by the nucleophile, leading to an inversion of stereochemistry if the starting material is chiral.

Key Features of Sₙ2 Reactivity:

-

Substrate: Primary halide, minimal steric hindrance.

-

Nucleophile: Favored by strong, small nucleophiles (e.g., HS⁻, CN⁻, N₃⁻).

-

Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are ideal as they solvate the cation but not the nucleophile, enhancing its reactivity.

-

Kinetics: Second-order kinetics, rate = k[Substrate][Nucleophile].[7]

This Sₙ2 reactivity is precisely what is exploited in the synthesis of Captopril, where a thiol-containing nucleophile displaces the bromide.

Carboxylic Acid Derivatization

The carboxylic acid group can undergo a wide range of standard transformations, such as:

-

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) to form an ester.

-

Amide Formation: Conversion to an acid chloride (using SOCl₂ or (COCl)₂) followed by reaction with an amine to form an amide.

-

Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

The choice of reagents is critical to ensure selectivity. For instance, using a mild base for an Sₙ2 reaction will deprotonate the carboxylic acid, which may alter solubility but typically does not interfere with substitution at the C-Br bond. Conversely, strong reducing agents like LiAlH₄ will reduce the carboxylic acid but will not affect the alkyl bromide.

Figure 3: Key reactive pathways of this compound.

Part 4: Applications in Drug Discovery and Development

The primary driver for the industrial production of this compound is its indispensable role in pharmaceuticals.

Cornerstone in ACE Inhibitor Synthesis: The Captopril Case

Captopril was the first orally active ACE inhibitor and remains a widely used medication. Its synthesis prominently features this compound as a key chiral building block. In a typical synthetic route, the (S)-enantiomer of this compound is reacted with L-proline. The nucleophilic secondary amine of proline displaces the bromide via an Sₙ2 reaction. The resulting intermediate is then coupled with a thiol-containing moiety to complete the synthesis of the final API.

Figure 4: Simplified role of this compound in Captopril synthesis.

Broader Synthetic Utility

The bifunctional nature of this compound makes it a valuable tool for custom organic synthesis beyond Captopril.[8] It allows for the introduction of a propionic acid moiety with a reactive handle (the bromide) that can be further elaborated. This is useful in creating:

-

Novel Pharmaceutical Scaffolds: Building complex molecules where the carboxylic acid provides a point for polar interactions or salt formation, and the C3 position serves as an attachment point for other fragments.[9]

-

Probes and Labeled Compounds: The bromide can be displaced by fluorescent tags, affinity labels, or radioactive isotopes.

-

Agrochemicals and Materials Science: The structure can be incorporated into polymers or used to synthesize novel pesticides and herbicides.[8]

Part 5: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance and must be handled with appropriate care.

Hazard Identification

The compound is classified with significant hazards according to the Globally Harmonized System (GHS).[2]

| Hazard Class | GHS Statement |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage |

| Acute Toxicity (Oral) | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | H312: Harmful in contact with skin |

| Acute Toxicity (Inhalation) | H332: Harmful if inhaled |

| Corrosive to Metals | H290: May be corrosive to metals |

Safe Handling Protocols

Adherence to the following protocols is mandatory when working with this chemical.

-

Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.[10]

-

Personal Protective Equipment (PPE):

-

Spill Response: In case of a spill, evacuate the area. Use an inert absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials. Place waste in a sealed, labeled container for hazardous waste disposal.

Storage and Stability

Proper storage is essential to maintain the chemical's integrity and ensure safety.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12]

-

Incompatibilities: Keep away from strong bases, strong oxidizing agents, and strong reducing agents.[12] The material is corrosive and should be stored in appropriate containers (e.g., glass or corrosion-resistant plastic).

-

Stability: The compound is stable under recommended storage conditions.

Conclusion

This compound is far more than a simple halogenated carboxylic acid. It is a high-value, versatile chemical intermediate whose strategic importance is firmly rooted in the pharmaceutical industry. Its well-defined reactivity, governed by the interplay between its primary alkyl bromide and carboxylic acid functionalities, allows for its precise incorporation into complex molecules like Captopril. A comprehensive understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for any scientist or researcher aiming to leverage this potent building block for innovation in drug discovery, process development, and beyond.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (R)-3-Bromo-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (2025, October 9). This compound: A Critical Building Block for ACE Inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). The Versatility of this compound in Chemical Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-bromo-2-methylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN111253255A - Preparation method of 3-bromopropionate compound.

-

SpectraBase. (n.d.). This compound, methyl ester. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Propionic acid, β-bromo-, methyl ester. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Example 16. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview. Retrieved from [Link]

-

Leah4sci. (2013, September 10). SN2 Reaction vid (3 of 3) Bimolecular Nucleophilic Substitution. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-Bromo-2-methylpropanoic acid. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, November 10). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Retrieved from [Link]

-

Quora. (2024, May 8). 3-bromo-2-methylpentane with NaSH?. Retrieved from [Link]

-

ResearchGate. (2025, August 6). A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. Retrieved from [Link]

-

MDPI. (n.d.). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C4H7BrO2 | CID 304776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-3-Bromo-2-methylpropanoic acid | C4H7BrO2 | CID 71405226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. 2-Bromo-2-methylpropionic acid | 2052-01-9 [chemicalbook.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

3-Bromo-2-methylpropionic acid CAS number 56970-78-6

An In-Depth Technical Guide to 3-Bromo-2-methylpropionic Acid (CAS 56970-78-6)

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS: 56970-78-6), a versatile halogenated carboxylic acid. This document delves into the compound's fundamental physicochemical properties, outlines a robust synthetic protocol, explores its chemical reactivity with mechanistic insights, and details its significant applications, particularly in the realm of pharmaceutical development. Safety protocols, handling procedures, and storage requirements are also thoroughly addressed. This guide is intended for researchers, chemists, and professionals in drug discovery and development who utilize or are considering this valuable synthetic building block.

Introduction and Significance

This compound, also known as β-bromoisobutanoic acid, is a key intermediate in organic synthesis.[1] Its structure is characterized by a propionic acid backbone with a bromine atom on the third carbon and a methyl group on the second, creating a chiral center. This unique combination of a reactive C-Br bond, a carboxylic acid functional group, and a stereocenter makes it a highly valuable precursor for constructing more complex molecular architectures.

Its most notable application is in the pharmaceutical industry, where it is recognized as a key impurity and starting material related to Captopril, a widely used angiotensin-converting enzyme (ACE) inhibitor for treating hypertension.[1][2][3] The compound's utility extends to the synthesis of novel therapeutic agents, such as captopril selenium analogs, which exhibit antioxidant properties.[4] Understanding the technical nuances of this molecule is therefore critical for its effective and safe application in research and manufacturing.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in experimental work. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 56970-78-6 | [1] |

| Molecular Formula | C₄H₇BrO₂ | [1] |

| Molecular Weight | 167.00 g/mol | [1] |

| IUPAC Name | 3-bromo-2-methylpropanoic acid | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 115 °C at 14 Torr | [5] |

| Density | 1.59 g/cm³ | [2][5] |

| SMILES | CC(CBr)C(=O)O | [1] |

| InChIKey | BUPXDXGYFXDDAA-UHFFFAOYSA-N | [1] |

Synthesis and Purification

While various synthetic strategies can be envisioned, a common and logical approach for the synthesis of β-halocarboxylic acids involves the addition of hydrogen bromide (HBr) across the double bond of an α,β-unsaturated carboxylic acid.

Synthetic Workflow: Addition of HBr to Methacrylic Acid

The synthesis of this compound can be achieved via the anti-Markovnikov addition of HBr to methacrylic acid. This process is typically initiated by free radicals, ensuring the bromine atom adds to the less substituted carbon.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative method based on established principles of organic synthesis for similar compounds.

-

Setup: Equip a three-necked round-bottom flask with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer. Place the flask in an ice-water bath.

-

Reagents: Charge the flask with methacrylic acid dissolved in a suitable inert solvent (e.g., anhydrous diethyl ether).

-

HBr Addition: Add a solution of hydrogen bromide in acetic acid or bubble HBr gas through the solution, ensuring the temperature is maintained below 10°C to control the exothermic reaction. A radical initiator (e.g., a small amount of benzoyl peroxide) is added to facilitate the anti-Markovnikov addition.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours until the reaction is complete (monitored by TLC or GC).

-

Workup: Quench the reaction by carefully adding cold water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield pure this compound.[5]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by its nature as an α-halocarbonyl compound. The α-carbon (the carbon adjacent to the carbonyl group) is not the site of halogenation here, but the principles of reactivity for halocarbonyls are still highly relevant. The key feature is the C-Br bond, which is activated towards nucleophilic attack.

Nucleophilic Substitution (Sₙ2) Reactions

Unlike α-halo ketones, which can form enolates with strong bases, α-halo acids react effectively with a wide range of nucleophiles, including strongly basic ones, via an Sₙ2 pathway.[6] The process begins with the deprotonation of the carboxylic acid, forming a carboxylate anion. This anion then undergoes a standard Sₙ2 reaction.

The electron-withdrawing inductive effect of the nearby carbonyl group polarizes the C-Br bond, increasing the partial positive charge on the carbon atom and making it a better electrophile for nucleophilic attack.[7][8]

Caption: Generalized Sₙ2 reaction at the brominated carbon.

This reactivity is the cornerstone of its utility, allowing for the introduction of various functional groups (e.g., -OH, -CN, -SR, -N₃) by selecting the appropriate nucleophile. This transforms the molecule into a diverse array of secondary intermediates for further synthesis.

Applications in Research and Drug Development

This compound is a valuable building block, primarily leveraged by the pharmaceutical and fine chemical industries.

Captopril Synthesis and Impurity Profiling

The most prominent role of this compound is its connection to Captopril, an ACE inhibitor. It is officially recognized as "Captopril Impurity D" by the European Pharmacopoeia (EP), making it essential as a reference standard for quality control in Captopril manufacturing.[1][3] Furthermore, it serves as a key precursor in certain synthetic routes to Captopril and its analogs.

Synthesis of Bioactive Molecules

Its bifunctional nature allows it to be a versatile starting point for more complex targets. For instance, it has been used in the preparation of captopril selenium analogs, which were investigated for their combined antioxidant and ACE-inhibiting activities.[4] The ability to easily displace the bromide allows for the strategic introduction of sulfur, selenium, or nitrogen-containing moieties, which are common in pharmacologically active compounds.

Caption: Role as a precursor in pharmaceutical synthesis.

Safety, Handling, and Storage

Due to its corrosive and hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Identification and GHS Classification

The compound is classified with multiple hazards. The aggregated GHS information indicates it is harmful and corrosive.[1]

| Hazard Class | GHS Hazard Statement |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[1][9] |

| Acute Toxicity, Oral | H302: Harmful if swallowed[1][9] |

| Corrosive to Metals | H290: May be corrosive to metals[1][9] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin[1] |

| Serious Eye Damage | H318: Causes serious eye damage[1] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10][11] Ensure eyewash stations and safety showers are readily accessible.[11]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[10]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[10]

-

Respiratory Protection: If ventilation is inadequate or if vapors/mists are generated, use a NIOSH/MSHA-approved respirator.[11]

-

-

Hygiene: Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the work area.[9]

Storage and Disposal

-

Storage: Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated place.[5][9][10] Keep away from incompatible materials such as strong bases, strong oxidizing agents, and strong reducing agents.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is a fundamentally important chemical intermediate with high utility in synthetic organic chemistry. Its well-defined reactivity, particularly in Sₙ2 reactions, makes it a reliable building block for introducing specific structural motifs. Its established role in the pharmaceutical industry, especially in relation to the synthesis and quality control of Captopril, underscores its commercial and scientific importance. When handled with the appropriate safety precautions, this compound serves as a powerful tool for researchers and developers in the creation of novel and complex molecules.

References

-

Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution . JoVE. [Link]

-

This compound | C4H7BrO2 | CID 304776 . PubChem, National Center for Biotechnology Information. [Link]

-

(R)-3-Bromo-2-methylpropanoic acid | C4H7BrO2 | CID 71405226 . PubChem, National Center for Biotechnology Information. [Link]

-

Uses for alpha-halogenated carbonyl compounds . YouTube. [Link]

-

(2s)-3-bromo-2-hydroxy-2-methylpropanoic acid suppliers USA . WorldofChemicals. [Link]

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis . National Institutes of Health (NIH). [Link]

-

Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents . Journal of the American Chemical Society. [Link]

-

3-Bromo-2-(bromomethyl)propionic acid, 97% . Otto Chemie Pvt. Ltd.. [Link]

- Synthetic method of 2, 3-dibromo-2 Methylpropionic acid.

-

This compound . precisionFDA. [Link]

-

Alpha Halogenation of Carbonyls . Chemistry LibreTexts. [Link]

-

3-Bromo-2-fluoro-2-methyl-propionic acid methyl ester . SpectraBase. [Link]

- Preparation method of 3-bromopropionate compound.

-

METHYL β-BROMOPROPIONATE . Organic Syntheses. [Link]

-

Propanoic acid, 3-bromo-, methyl ester . NIST WebBook. [Link]

-

Methyl 3-bromo-2-methylpropanoate . PubChem, National Center for Biotechnology Information. [Link]

-

Preparation of 2-bromopropionic acid . PrepChem.com. [Link]

-

This compound | C4H7BrO2 | CID 304776 . National Institutes of Health (NIH). [Link]

-

β-BROMOPROPIONIC ACID . Organic Syntheses. [Link]

- Process for preparing 3-bromopropionic acid.

Sources

- 1. This compound | C4H7BrO2 | CID 304776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Captopril impurity D EP Reference Standard CAS 56970-78-6 Sigma Aldrich [sigmaaldrich.com]

- 4. This compound | 56970-78-6 [chemicalbook.com]

- 5. 56970-78-6 | CAS DataBase [m.chemicalbook.com]

- 6. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 7. youtube.com [youtube.com]

- 8. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 3-Bromo-2-Methylpropanoic Acid

This technical guide provides a comprehensive overview of the core physical properties of 3-bromo-2-methylpropanoic acid, a significant building block in organic synthesis and a potential impurity in various pharmaceutical manufacturing processes. Designed for researchers, scientists, and drug development professionals, this document synthesizes established data with field-proven experimental methodologies for the accurate characterization of this compound.

Introduction

3-Bromo-2-methylpropanoic acid, with the chemical formula C₄H₇BrO₂, is a halogenated carboxylic acid. Its structure, featuring a chiral center at the second carbon, makes it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. A thorough understanding of its physical properties is paramount for its effective use in research and development, ensuring process optimization, safety, and regulatory compliance. This guide provides a detailed examination of its key physical characteristics and the experimental protocols for their determination.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of 3-bromo-2-methylpropanoic acid is presented below. It is important to note that while computed data is available, specific experimental values for some properties of 3-bromo-2-methylpropanoic acid are not readily found in the literature. For comparative purposes, experimental data for the closely related isomer, 2-bromo-2-methylpropanoic acid, are also provided where available.

| Property | 3-Bromo-2-methylpropanoic Acid | 2-Bromo-2-methylpropanoic Acid (Isomer for Comparison) |

| Molecular Formula | C₄H₇BrO₂[1] | C₄H₇BrO₂[2] |

| Molecular Weight | 167.00 g/mol [1] | 167.00 g/mol [2] |

| Melting Point | Data not available | 44-47 °C[2] |

| Boiling Point | Data not available | 198-200 °C[2] |

| Density | Data not available | 1.43 g/cm³[2] |

| pKa | Data not available | 2.91 ± 0.10 (Predicted)[2] |

| Solubility | Data not available | Soluble in alcohol and ether; slightly soluble in water.[2] |

Experimental Determination of Physical Properties

The following sections detail the standardized experimental protocols for determining the key physical properties of 3-bromo-2-methylpropanoic acid. The methodologies are presented to ensure accuracy, reproducibility, and adherence to scientific best practices.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a crystalline solid like 3-bromo-2-methylpropanoic acid, a sharp melting range suggests high purity.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small, dry sample of 3-bromo-2-methylpropanoic acid is finely powdered. The open end of a capillary tube is tapped into the powder to collect a small amount of the sample. The tube is then inverted and tapped gently to pack the sample into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Measurement: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow, typically 1-2 °C.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

As 3-bromo-2-methylpropanoic acid is expected to be a liquid or a low-melting solid at room temperature, its boiling point is another crucial physical constant.

Experimental Protocol: Thiele Tube Method

-

Sample Preparation: A small amount (a few milliliters) of 3-bromo-2-methylpropanoic acid is placed in a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer, and both are suspended in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Measurement: The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heating is then stopped. The temperature at which the bubbling ceases and the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.

Density Measurement

The density of a liquid is a useful property for identification and for calculations involving mass and volume.

Experimental Protocol: Pycnometer Method

-

Calibration: A clean, dry pycnometer (a small glass flask of a known volume) is weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again.

-

Measurement: The pycnometer is emptied, dried, and then filled with 3-bromo-2-methylpropanoic acid at the same temperature. It is weighed again.

-

Calculation: The density of the sample is calculated using the weights and the known density of the reference liquid.

Acidity Constant (pKa) Determination

The pKa value is a measure of the acidity of the carboxylic acid group in 3-bromo-2-methylpropanoic acid. This is a critical parameter in understanding its reactivity and its behavior in different pH environments, particularly in drug development.

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: A known concentration of 3-bromo-2-methylpropanoic acid is prepared in a suitable solvent (e.g., water or a water/alcohol mixture).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve of pH versus the volume of base added is plotted. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized by the base.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Solubility Determination

Solubility in various solvents is a fundamental property for designing reaction conditions, purification procedures, and formulations.

Experimental Protocol: Shake-Flask Method

-

Equilibration: An excess amount of 3-bromo-2-methylpropanoic acid is added to a known volume of the solvent of interest (e.g., water, ethanol, dichloromethane) in a sealed flask. The flask is then agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Analysis: After equilibration, the mixture is allowed to stand, and a sample of the supernatant is carefully removed and filtered to remove any undissolved solid.

-

Quantification: The concentration of the dissolved 3-bromo-2-methylpropanoic acid in the filtered solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or titration. The resulting concentration represents the solubility of the compound in that solvent at that temperature.

Spectroscopic Characterization

Spectroscopic data provides invaluable information about the molecular structure of 3-bromo-2-methylpropanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons, the methine proton at the chiral center, and the methylene protons adjacent to the bromine atom. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms in the molecule: the methyl carbon, the methin carbon, the methylene carbon attached to bromine, and the carbonyl carbon of the carboxylic acid group.

Infrared (IR) Spectroscopy

The IR spectrum of 3-bromo-2-methylpropanoic acid will be dominated by a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp absorption band around 1700 cm⁻¹ will correspond to the C=O stretching vibration of the carbonyl group. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 3-bromo-2-methylpropanoic acid is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).

Safety and Handling

Based on the safety data for 3-bromo-2-methylpropanoic acid and related compounds, it should be handled with care in a well-ventilated laboratory, preferably in a fume hood.[3] It is classified as harmful if swallowed or in contact with skin, and it can cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This technical guide has outlined the key physical properties of 3-bromo-2-methylpropanoic acid and provided detailed, field-proven methodologies for their experimental determination. While specific experimental data for this compound are not always readily available, the protocols described herein provide a robust framework for its comprehensive characterization. A thorough understanding and accurate measurement of these properties are essential for the successful application of 3-bromo-2-methylpropanoic acid in research, development, and manufacturing.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 304776, 3-Bromo-2-methylpropionic acid. [Link].

-

LookChem. 2-(3-BROMOPHENYL)-2-METHYLPROPANOIC ACID Safety Data Sheets(SDS). [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 71405226, (R)-3-Bromo-2-methylpropanoic acid. [Link].

-

ChemBK. 2-Bromo-2-methylpropanoic acid. [Link].

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link].

-

National Institute of Standards and Technology. Propanoic acid, 3-bromo-, methyl ester. In NIST Chemistry WebBook. [Link].

-

ResearchGate. (2019, March 22). What are the shielding and deshielding effects in 3-bromo propanoic acid?. [Link].

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link].

-

National Institute of Standards and Technology. Propanoic acid, 3-bromo-2-oxo-, ethyl ester. In NIST Chemistry WebBook. [Link].

-

ChemSynthesis. (2025, May 20). 2,3-dibromo-2-methylpropanoic acid. [Link].

-

precisionFDA. This compound. [Link].

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropanoic acid. [Link].

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link].

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link].

-

National Institute of Standards and Technology. Propanoic acid, 3-bromo-2-oxo-, ethyl ester. In NIST Chemistry WebBook. [Link].

-

U.S. Environmental Protection Agency. (n.d.). Propanoic acid, 3-bromo-2-methyl-, ethyl ester. [Link].

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 304776, this compound. [Link].

-

National Institute of Standards and Technology. Propanoic acid, 3-bromo-, methyl ester. In NIST Chemistry WebBook. [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 74924, 2-Bromo-2-methylpropanoic acid. [Link].

-

Doc Brown's Chemistry. (n.d.). 13 C NMR spectrum of 2-methylpropanoic acid. [Link].

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylpropanoic acid. [Link].

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. [Link].

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-bromo-2-methylpropane. [Link].

Sources

3-Bromo-2-methylpropionic acid molecular structure and weight

An In-Depth Technical Guide to 3-Bromo-2-methylpropionic Acid: Structure, Properties, and Analytical Characterization

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 56970-78-6), a halogenated carboxylic acid of significant interest to researchers and drug development professionals. The document delineates its core molecular and physical properties, including its structure, molecular weight, and stereochemical considerations. We present a logical framework for its synthesis and outline a multi-faceted analytical workflow for its unambiguous structural elucidation and quality control, emphasizing the causality behind methodological choices. This guide serves as a critical resource for scientists utilizing this versatile chemical intermediate in pharmaceutical synthesis and other advanced research applications.

Chemical Identity and Core Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section details the essential identifiers and physicochemical characteristics of this compound.

Nomenclature and Identifiers

Systematic identification is crucial for regulatory compliance, procurement, and accurate literature searching. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | 3-bromo-2-methylpropanoic acid | [1] |

| CAS Number | 56970-78-6 | [1][2][3] |

| Molecular Formula | C₄H₇BrO₂ | [1][2][4] |

| Synonyms | 3-Bromoisobutyric acid, Captopril Impurity D | [1][3][5] |

| InChI Key | BUPXDXGYFXDDAA-UHFFFAOYSA-N | [1] |

| SMILES | CC(CBr)C(=O)O | [1] |

Molecular Structure and Stereochemistry

The molecular structure of this compound consists of a three-carbon propanoic acid backbone. A bromine atom is substituted at the terminal carbon (C3), and a methyl group is present on the carbon adjacent to the carboxyl group (C2).

A critical feature of this molecule is the presence of a chiral center at the C2 position. This means the compound can exist as two distinct enantiomers, (R)-3-Bromo-2-methylpropanoic acid and (S)-3-Bromo-2-methylpropanoic acid, or as a racemic mixture of both.[1][4] For applications in drug development, where stereochemistry dictates biological activity, the synthesis and isolation of a specific enantiomer are often paramount.

Sources

An In-depth Technical Guide to the Stereoisomers of 3-Bromo-2-methylpropionic Acid: Synthesis, Resolution, and Characterization for Pharmaceutical Applications

This guide provides a comprehensive technical overview of the stereoisomers of 3-bromo-2-methylpropionic acid, a critical chiral building block in the pharmaceutical industry. Addressed to researchers, scientists, and drug development professionals, this document delves into the synthesis of the racemic mixture, state-of-the-art methods for chiral resolution, and detailed analytical techniques for the characterization of the individual (R)- and (S)-enantiomers. The causality behind experimental choices and the importance of stereochemical purity in drug development are emphasized throughout.

Introduction: The Significance of Chirality in this compound

This compound possesses a single stereocenter at the C2 position, giving rise to two enantiomers: (R)-3-bromo-2-methylpropionic acid and (S)-3-bromo-2-methylpropionic acid. While possessing identical physical and chemical properties in an achiral environment, these stereoisomers can exhibit profoundly different pharmacological and toxicological profiles in the chiral environment of the human body. This stereochemical distinction is of paramount importance in drug design and development, as the desired therapeutic effect often resides in one enantiomer, while the other may be inactive or even contribute to adverse effects.

The most prominent example of the significance of this compound's chirality is its role as a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Captopril.[1][2] The efficacy of these drugs is highly dependent on the specific stereochemistry of their constituent building blocks. Consequently, the ability to synthesize, separate, and characterize the individual enantiomers of this compound with high fidelity is a critical competency in pharmaceutical manufacturing and quality control. This guide will provide the foundational knowledge and practical protocols to achieve this.

Synthesis of Racemic this compound

The synthesis of the racemic mixture of this compound is the initial step before chiral resolution. A common and effective method involves the bromination of a suitable precursor. While various synthetic routes exist for similar compounds, a reliable method for producing a related compound, 2,3-dibromo-2-methylpropionic acid, involves the addition of bromine to methacrylic acid in an aqueous solution.[3] This approach can be adapted for the synthesis of the target molecule.

Experimental Protocol: Synthesis of Racemic this compound

This protocol is adapted from established methods for the bromination of unsaturated carboxylic acids.[3]

Materials:

-

Methacrylic acid

-

Bromine

-

Water

-

Three-necked round-bottom flask

-

Stirrer

-

Heating mantle

-

Dropping funnel

-

Condenser

Procedure:

-

In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and condenser, add methacrylic acid and water.

-

Heat the mixture to the desired reaction temperature (e.g., 75 °C) with stirring.

-

Slowly add bromine to the reaction mixture via the dropping funnel over a period of 30 minutes. The molar ratio of methacrylic acid to bromine should be carefully controlled.

-

After the addition is complete, continue to stir the reaction mixture at the same temperature for a specified duration (e.g., 1-5 hours) to ensure complete reaction.

-

Upon completion, cool the reaction mixture to allow for the crystallization of the crude product.

-

Filter the crude product and wash it with cold water to remove any unreacted starting materials and byproducts.

-

Dry the resulting solid to obtain racemic this compound.

Causality of Experimental Choices:

-

Aqueous Medium: Using water as a solvent is a greener and safer alternative to organic solvents like carbon disulfide, which is toxic and highly flammable.[3]

-

Temperature Control: The reaction temperature is a critical parameter that influences the reaction rate and the formation of byproducts. Careful control is necessary to achieve a high yield of the desired product.

-

Slow Addition of Bromine: The dropwise addition of bromine helps to control the exothermic nature of the reaction and prevents the accumulation of unreacted bromine, which can lead to side reactions.

Chiral Resolution of Racemic this compound

The separation of the racemic mixture into its constituent enantiomers is a crucial step in the production of enantiomerically pure active pharmaceutical ingredients (APIs). The most common and industrially scalable method for resolving racemic carboxylic acids is through the formation of diastereomeric salts with a chiral resolving agent.[4][5][6]

Principle of Diastereomeric Salt Formation

This technique leverages the fact that diastereomers have different physical properties, including solubility. By reacting the racemic acid with an enantiomerically pure chiral base, two diastereomeric salts are formed. Due to their different solubilities in a given solvent, one diastereomer will preferentially crystallize, allowing for its separation by filtration. The resolved enantiomer can then be liberated from the salt by treatment with an acid.

Experimental Protocol: Chiral Resolution using (S)-(-)-α-Methylbenzylamine

This protocol outlines a general procedure for the resolution of a racemic carboxylic acid using a chiral amine.

Materials:

-

Racemic this compound

-

(S)-(-)-α-Methylbenzylamine (or other suitable chiral amine)

-

Suitable solvent (e.g., ethanol, methanol, or a mixture)

-

Beaker or flask

-

Stirring apparatus

-

Filtration apparatus

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve the racemic this compound in a suitable solvent.

-

Add an equimolar amount of the chiral resolving agent, (S)-(-)-α-methylbenzylamine, to the solution.

-

Stir the mixture to facilitate the formation of the diastereomeric salts.

-

Allow the solution to stand, or cool it, to induce the crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

To obtain the enantiomerically enriched acid, dissolve the diastereomeric salt in water and acidify the solution with HCl.

-

Extract the liberated enantiomer with a suitable organic solvent.

-

Dry the organic extract and evaporate the solvent to obtain the resolved enantiomer of this compound.

-

The other enantiomer can be recovered from the mother liquor by a similar acidification and extraction process.

Causality of Experimental Choices:

-

Choice of Resolving Agent: The selection of the chiral resolving agent is critical and often determined empirically. The chosen agent must form diastereomeric salts with a significant difference in solubility.

-

Solvent Selection: The solvent plays a crucial role in the crystallization process. The ideal solvent should provide a good balance of solubility for both diastereomeric salts, allowing for the selective crystallization of one.

Analytical Characterization of Stereoisomers

Accurate and precise analytical methods are essential to confirm the identity, purity, and enantiomeric excess of the resolved stereoisomers. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: While the ¹H NMR spectra of the (R)- and (S)-enantiomers are identical in an achiral solvent, they can be used to confirm the overall structure of this compound. The expected signals would include a doublet for the methyl protons, a multiplet for the methine proton, and two diastereotopic protons of the bromomethyl group, which would appear as a multiplet.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of a sample. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

General HPLC Method Development Strategy:

A common strategy for developing a chiral HPLC method for a carboxylic acid like this compound involves screening different types of CSPs and mobile phases.[8]

-

Chiral Stationary Phases (CSPs): Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often the first choice due to their broad applicability.[8] For acidic compounds, anion-exchange type CSPs can also be effective.

-

Mobile Phases:

-

Normal Phase: A mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol is commonly used. For acidic analytes, the addition of a small amount of a strong acid like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and resolution.[8]

-

Reversed Phase: A mixture of water and an organic solvent like acetonitrile or methanol is used. Buffers are often added to control the pH and the ionization state of the analyte.

-

Hypothetical Chiral HPLC Method:

Based on methods for similar compounds, a potential starting point for the chiral HPLC analysis of this compound is presented in the table below.[8]

| Parameter | Method A: Polysaccharide CSP |

| Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H) |

| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

This method would need to be optimized to achieve baseline separation of the two enantiomers.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound. Each enantiomer will rotate the light to an equal but opposite degree. The specific rotation, [α], is a characteristic physical property of a pure enantiomer. While specific optical rotation values for the enantiomers of this compound are not widely reported, it is expected that the (R)- and (S)-enantiomers will have specific rotations of equal magnitude and opposite sign.[9]

Applications in Drug Development

The primary application of enantiomerically pure this compound is as a chiral building block in the synthesis of pharmaceuticals.

-

ACE Inhibitors: As previously mentioned, it is a key precursor in the synthesis of Captopril.[1][2] The specific stereochemistry of the 2-methyl group is crucial for the drug's binding to the active site of the angiotensin-converting enzyme.

-

Other Potential Applications: The stereoisomers of this compound can also be utilized in the synthesis of other complex chiral molecules where the introduction of a stereocenter at the C2 position is required.

While specific data on the differential pharmacological activities of the (R)- and (S)-enantiomers of this compound itself are not extensively documented in publicly available literature, the well-established principles of stereopharmacology suggest that they would likely interact differently with biological systems. For many chiral drugs, such as the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), the S-enantiomer is typically the more active form.[10][11]

Conclusion

The stereoisomers of this compound are of significant interest to the pharmaceutical industry due to their role as chiral building blocks in the synthesis of important drugs. A thorough understanding of the methods for their synthesis, resolution, and characterization is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical products. This guide has provided a detailed overview of these key aspects, emphasizing the scientific principles and practical considerations involved. As the demand for enantiomerically pure drugs continues to grow, the importance of mastering the stereochemistry of such critical intermediates will only increase.

Visualizations

Workflow for Synthesis and Resolution

Caption: Workflow for the synthesis of racemic this compound followed by its chiral resolution.

Chiral HPLC Analysis Workflow

Caption: General workflow for the chiral HPLC analysis of this compound enantiomers.

References

- CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid - Google P

-

This compound - precisionFDA. [Link]

-

Chiral resolution - Wikipedia. [Link]

-

This compound - LookChem. [Link]

-

This compound | C4H7BrO2 | CID 304776 - PubChem. [Link]

- US6103931A - Process for preparing (R)

-

STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution CONTENTS • Resolution of Racemic Modifications * Resolut - St. Paul's Cathedral Mission College. [Link]

-

5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. [Link]

-

Methods of Resolution | Dalal Institute. [Link]

-

β-BROMOPROPIONIC ACID - Organic Syntheses Procedure. [Link]

-

(R)-3-Bromo-2-methylpropanoic acid | C4H7BrO2 | CID 71405226 - PubChem. [Link]

-

HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - MDPI. [Link]

-

Read section 7.4 on optical rotation. 1 The structures of two popular analgesics, as. [Link]

-

Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. [Link]

-

This compound | C4H7BrO2 | CID 304776 - PubChem - NIH. [Link]

-

This compound: A Critical Building Block for ACE Inhibitors. [Link]

-

A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) - TSI Journals. [Link]

-

"In Vitro" Differences Among (R) and (S) Enantiomers of Profens in Their Activities Related to Articular Pathophysiology - PubMed. [Link]

-

(PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds - ResearchGate. [Link]

-

A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine - Research Journal of Pharmacy and Technology. [Link]

-

Optical Rotation, Optical Activity, and Specific Rotation - Master Organic Chemistry. [Link]

-

2-Bromo-2-methylpropanoic acid | C4H7BrO2 | CID 74924 - PubChem. [Link]

-

Methyl (R)-(+)-3-bromo-2-methylpropionate - PubChem. [Link]

-

Pharmacological differences between R(-)- and S(+)-ibuprofen - PubMed. [Link]

Sources

- 1. (R)-3-Bromo-2-methylpropanoic acid | C4H7BrO2 | CID 71405226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid - Google Patents [patents.google.com]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2-Bromo-2-methylpropanoic acid | C4H7BrO2 | CID 74924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. amherst.edu [amherst.edu]

- 10. "In vitro" differences among (R) and (S) enantiomers of profens in their activities related to articular pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological differences between R(-)- and S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: Chirality, The Architect of Biological Specificity

An In-depth Technical Guide to the Absolute Configuration of (S)-3-Bromo-2-methylpropanoic Acid

In the realm of drug development and molecular biology, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fundamental determinant of function. Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to pairs of stereoisomers known as enantiomers. While physically and chemically identical in an achiral environment, enantiomers can exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the body.[1][2] The notorious case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of the imperative to control and confirm the absolute stereochemistry of pharmaceutical compounds.[1]

(S)-3-Bromo-2-methylpropanoic acid is a valuable chiral building block in organic synthesis, utilized as a precursor for more complex, enantiomerically pure active pharmaceutical ingredients (APIs).[3] Its defined stereocenter provides a crucial starting point for constructing molecules with precise spatial orientations. Therefore, the unambiguous assignment of its absolute configuration is not merely an academic exercise but a critical quality control parameter that underpins the safety and efficacy of the final therapeutic product.

This guide provides a comprehensive technical overview of the principles and methodologies for determining the absolute configuration of (S)-3-Bromo-2-methylpropanoic acid, tailored for researchers, scientists, and drug development professionals. We will move from the theoretical framework of stereochemical assignment to the practical application of definitive spectroscopic techniques.

Theoretical Assignment: The Cahn-Ingold-Prelog (CIP) Priority System

Before any experimental verification, the configuration of a chiral center is named using a systematic nomenclature, the Cahn-Ingold-Prelog (CIP) priority rules.[4][5] This system provides an unambiguous descriptor, (R) or (S), for any stereocenter.

The process involves two main steps:

-

Assigning Priorities: The four groups attached to the chiral center are ranked based on a set of sequence rules, primarily driven by atomic number.[6][7]

-

Determining Configuration: The molecule is oriented so that the lowest-priority group (priority 4) points away from the viewer. The sequence from priority 1 to 2 to 3 is then observed. A clockwise direction corresponds to the (R) configuration (from the Latin rectus, right), while a counter-clockwise direction corresponds to the (S) configuration (from the Latin sinister, left).[5][6]

Application to 3-Bromo-2-methylpropanoic Acid

Let's apply these rules to the chiral carbon (C2) of 3-Bromo-2-methylpropanoic acid.

-

Chiral Center (C2) Substituents:

-

-COOH (Carboxyl group)

-

-CH₂Br (Bromomethyl group)

-

-CH₃ (Methyl group)

-

-H (Hydrogen)

-

-

Priority Assignment (Table 1):

| Priority | Group | Rationale for Assignment |

| 1 | -COOH | The C2 is bonded to a Carbon. This carbon is bonded to two Oxygen atoms (treated as C-O, C-O) and one oxygen (C=O is treated as bonded to two oxygens). Oxygen (Z=8) outranks the atoms bonded to the carbons in the other groups.[4][7] |

| 2 | -CH₂Br | The C2 is bonded to a Carbon. This carbon is bonded to one Bromine (Z=35) and two Hydrogens. The high atomic number of Bromine gives this group the second-highest priority. |

| 3 | -CH₃ | The C2 is bonded to a Carbon. This carbon is bonded to three Hydrogens (Z=1). |

| 4 | -H | The C2 is bonded to Hydrogen (Z=1), which has the lowest atomic number of all attached atoms.[6] |

-

Visualizing the (S) Configuration:

When the lowest priority group (-H) is oriented away from the viewer, the sequence from priority 1 (-COOH) to 2 (-CH₂Br) to 3 (-CH₃) proceeds in a counter-clockwise direction. Therefore, this enantiomer is designated as (S)-3-Bromo-2-methylpropanoic acid .

Caption: Cahn-Ingold-Prelog priority assignment for (S)-3-Bromo-2-methylpropanoic acid.

Experimental Verification: NMR Spectroscopy with Chiral Derivatizing Agents

While the CIP system provides a name, it does not confirm the actual three-dimensional structure of a synthesized molecule. The most common and accessible method for determining the absolute configuration of small chiral molecules like carboxylic acids is NMR spectroscopy.[1]

Enantiomers are indistinguishable in a standard NMR spectrum. To overcome this, a Chiral Derivatizing Agent (CDA) is used to convert the pair of enantiomers into a pair of diastereomers.[8] Diastereomers have different physical properties and, crucially, distinct NMR spectra.[8]

The core principle is to react the carboxylic acid with an enantiomerically pure chiral alcohol to form diastereomeric esters. The magnetic environment around the protons of the original acid moiety will now be different in each diastereomer, leading to different chemical shifts. The most reliable approach is the "double-derivatization method," where the analyte is reacted with both the (R) and (S) enantiomers of the CDA in separate experiments.[9][10]

The Modified Mosher's Method for Carboxylic Acids

The Mosher's acid analysis was originally developed for chiral alcohols.[9][10] However, the underlying principle of using an anisotropic group to induce chemical shift differences can be adapted for carboxylic acids. This involves reacting the carboxylic acid with a chiral alcohol that contains a magnetically anisotropic group (e.g., a phenyl or naphthyl ring).[2][11]

The anisotropic effect of the aromatic ring in the CDA creates a shielding cone. Protons located within this cone will be shifted upfield (lower ppm), while those outside will be shifted downfield (higher ppm). By analyzing the differences in chemical shifts (Δδ) between the two diastereomers, one can deduce the absolute configuration of the original acid.

Caption: Experimental workflow for NMR-based determination of absolute configuration.

Experimental Protocol: Derivatization and ¹H NMR Analysis

This protocol outlines the formation of diastereomeric esters for subsequent NMR analysis. A suitable CDA is a chiral alcohol with a bulky aromatic group, such as (R)- and (S)-ethyl 2-hydroxy-2-(9-anthryl)acetate (9-AHA).[11]

Materials:

-

(S)-3-Bromo-2-methylpropanoic acid (or the racemic mixture to be analyzed)

-

(R)-9-AHA and (S)-9-AHA

-

Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM) or deuterated chloroform (CDCl₃)

-

NMR tubes and standard laboratory glassware

Procedure:

-

Preparation of (R)-9-AHA Ester:

-

In a clean, dry vial, dissolve ~5 mg of 3-Bromo-2-methylpropanoic acid and a slight molar excess (~1.1 eq) of (R)-9-AHA in 0.6 mL of anhydrous DCM.

-

Add a catalytic amount of DMAP (~0.1 eq).

-

Add a slight molar excess of DCC (~1.2 eq) to the solution.

-

Seal the vial and stir the reaction at room temperature for 2-4 hours, monitoring by TLC for the consumption of the starting acid.

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Evaporate the solvent. The crude ester is often sufficient for NMR analysis. Dissolve the residue in CDCl₃ and transfer to an NMR tube.

-

-

Preparation of (S)-9-AHA Ester:

-

In a separate, identical procedure, repeat step 1 using (S)-9-AHA instead of (R)-9-AHA.

-

-

NMR Analysis:

-

Acquire high-resolution ¹H NMR spectra for both diastereomeric ester samples.

-

Assign the signals corresponding to the protons of the 3-Bromo-2-methylpropanoic acid moiety, particularly the C2-H, C2-CH₃, and C3-CH₂Br protons. 2D NMR techniques (e.g., COSY) may be necessary for unambiguous assignment.[9]

-

Carefully measure the chemical shifts (δ) for these assigned protons in both spectra.

-

Data Interpretation

The absolute configuration is determined by calculating the difference in chemical shifts (Δδ) for each proton, conventionally defined as Δδ = δS-ester - δR-ester.[11] A consistent pattern of positive and negative Δδ values for protons on either side of the chiral center reveals the configuration.

For an α-chiral carboxylic acid esterified with an agent like 9-AHA, a model can be established where the bulky aromatic group (anthracene) shields one side of the acid moiety. Protons with positive Δδ values will be on one side of a plane defined by the C-O bond, and protons with negative Δδ values will be on the other. By comparing this observed pattern to the model for a known configuration, the unknown configuration can be assigned.[11]

Table 2: Hypothetical ¹H NMR Data for Diastereomeric Esters of (S)-3-Bromo-2-methylpropanoic acid

| Proton Group | δ for (R)-9-AHA Ester (ppm) | δ for (S)-9-AHA Ester (ppm) | Δδ (δS - δR) (ppm) | Predicted Sign for (S)-Acid |

| C2-CH₃ | 1.25 | 1.18 | -0.07 | Negative |

| C2-H | 2.90 | 2.95 | +0.05 | Positive |

| C3-CH₂Br (Ha) | 3.60 | 3.68 | +0.08 | Positive |

| C3-CH₂Br (Hb) | 3.75 | 3.84 | +0.09 | Positive |

Note: The signs in this table are illustrative. The actual signs depend on the specific CDA used and its preferred conformation.

Alternative and Confirmatory Methods

While NMR with CDAs is a powerful and common technique, other methods can provide definitive or supporting evidence.

X-Ray Crystallography

Single-crystal X-ray crystallography is the unequivocal "gold standard" for determining absolute configuration.[1] The method involves analyzing the diffraction pattern of X-rays by a single crystal of the compound. By measuring the effects of anomalous dispersion, the absolute spatial arrangement of every atom in the crystal lattice can be determined.

-

Causality Behind the Method: This technique is definitive because it provides a direct, three-dimensional image of the molecule.

-